3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, an azetidine ring, and a tert-butyl ester. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common approach includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Azetidine Ring Formation: The azetidine ring can be constructed via cyclization reactions involving suitable precursors, often using intramolecular cyclization techniques.
Coupling of Tetrahydropyran and Azetidine Rings: The tetrahydropyran and azetidine rings are coupled through nucleophilic substitution reactions, where the tetrahydropyran moiety is introduced to the azetidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom.
Azetidine: A four-membered nitrogen-containing ring that serves as a core structure in various bioactive molecules.
tert-Butyl Ester Derivatives: Compounds containing the tert-butyl ester functional group, commonly used in organic synthesis.
Uniqueness
3-[(Tetrahydro-pyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a tetrahydropyran ring, an azetidine ring, and a tert-butyl ester. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-(oxan-4-ylmethylamino)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-12(10-16)15-8-11-4-6-18-7-5-11/h11-12,15H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRUTJKMROGKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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